molecular formula C23H19BrN2O3S B403030 ETHYL 2-[(3-BROMOPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-[(3-BROMOPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B403030
M. Wt: 483.4g/mol
InChI Key: GMKXELOTMOSRHD-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of ETHYL 2-[(3-BROMOPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .

Comparison with Similar Compounds

Ethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4g/mol

IUPAC Name

ethyl (2Z)-2-[(3-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19BrN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)16-9-5-4-6-10-16)21(27)18(30-23)13-15-8-7-11-17(24)12-15/h4-13,20H,3H2,1-2H3/b18-13-

InChI Key

GMKXELOTMOSRHD-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Origin of Product

United States

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